molecular formula C16H28N2 B5141123 N-1-adamantyl-1-methyl-4-piperidinamine

N-1-adamantyl-1-methyl-4-piperidinamine

カタログ番号 B5141123
分子量: 248.41 g/mol
InChIキー: ZYXBTXPCMTYJSD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-1-adamantyl-1-methyl-4-piperidinamine, also known as AAPT or memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic compound that was first synthesized in the late 1960s and was initially developed as an antiviral agent. However, its potential as a neuroprotective agent was discovered in the 1980s, and it has since been used in the treatment of various neurological disorders.

作用機序

N-1-adamantyl-1-methyl-4-piperidinamine acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. By blocking the excessive activation of the NMDA receptor, N-1-adamantyl-1-methyl-4-piperidinamine helps to prevent excitotoxicity, which is a process that can damage neurons and lead to cell death.
Biochemical and Physiological Effects
N-1-adamantyl-1-methyl-4-piperidinamine has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting neuroinflammation, and improving synaptic plasticity. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

実験室実験の利点と制限

N-1-adamantyl-1-methyl-4-piperidinamine has several advantages for use in lab experiments, including its well-established pharmacological profile, its ability to cross the blood-brain barrier, and its low toxicity. However, its limitations include its relatively short half-life, which requires frequent dosing, and its potential to interact with other drugs or compounds.

将来の方向性

There are several potential future directions for research on N-1-adamantyl-1-methyl-4-piperidinamine, including:
1. Investigating its potential use in the treatment of other neurological disorders, such as epilepsy and traumatic brain injury.
2. Developing more potent and selective NMDA receptor antagonists based on the structure of N-1-adamantyl-1-methyl-4-piperidinamine.
3. Exploring the mechanisms underlying the neuroprotective effects of N-1-adamantyl-1-methyl-4-piperidinamine, including its effects on neuroinflammation and oxidative stress.
4. Investigating the potential use of N-1-adamantyl-1-methyl-4-piperidinamine in combination with other drugs or compounds to enhance its therapeutic effects.
Conclusion
In conclusion, N-1-adamantyl-1-methyl-4-piperidinamine is a synthetic compound that has shown great potential as a neuroprotective agent in various neurological disorders. Its mechanism of action as a non-competitive NMDA receptor antagonist has been extensively studied, and it has been shown to have various biochemical and physiological effects. While it has several advantages for use in lab experiments, there are also limitations that need to be taken into account. Nevertheless, there are several potential future directions for research on N-1-adamantyl-1-methyl-4-piperidinamine, which could lead to the development of new and more effective treatments for neurological disorders.

合成法

The synthesis of N-1-adamantyl-1-methyl-4-piperidinamine involves the reaction of 1-adamantylamine with methylamine and 4-chloropiperidine. The reaction is carried out in the presence of a solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The product is then purified by recrystallization or column chromatography.

科学的研究の応用

N-1-adamantyl-1-methyl-4-piperidinamine has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and multiple sclerosis. It has been shown to have neuroprotective effects, reduce neuroinflammation, and improve cognitive function in animal models and clinical trials.

特性

IUPAC Name

N-(1-adamantyl)-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2/c1-18-4-2-15(3-5-18)17-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-15,17H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXBTXPCMTYJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-adamantyl)-1-methylpiperidin-4-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。